molecular formula C7H10BNO3 B1302967 6-Methoxy-4-methylpyridin-3-ylboronic acid CAS No. 503184-35-8

6-Methoxy-4-methylpyridin-3-ylboronic acid

Cat. No.: B1302967
CAS No.: 503184-35-8
M. Wt: 166.97 g/mol
InChI Key: RLWTZURPSVMYGG-UHFFFAOYSA-N
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Description

6-Methoxy-4-methylpyridin-3-ylboronic acid is a boronic acid derivative with the molecular formula C7H10BNO3. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-4-methylpyridin-3-ylboronic acid typically involves the reaction of 6-methoxy-4-methylpyridine with a boron-containing reagent. One common method is the borylation of 6-methoxy-4-methylpyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-4-methylpyridin-3-ylboronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.

    Bases: Such as potassium carbonate or sodium hydroxide to facilitate various reactions.

Major Products Formed

    Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

    Oxidized Pyridine Derivatives: Resulting from oxidation reactions.

    Substituted Pyridines: From nucleophilic substitution reactions.

Scientific Research Applications

6-Methoxy-4-methylpyridin-3-ylboronic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the development of biologically active compounds.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including potential drugs for various diseases.

    Industry: Utilized in the production of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 6-Methoxy-4-methylpyridin-3-ylboronic acid in chemical reactions involves the formation of a boronate ester intermediate, which facilitates the transfer of the boronic acid group to the target molecule. In Suzuki-Miyaura cross-coupling, the palladium catalyst activates the boronic acid and the halide, enabling the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrates used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenylboronic Acid
  • 4-Methylphenylboronic Acid
  • 3-Methoxypyridin-4-ylboronic Acid

Uniqueness

6-Methoxy-4-methylpyridin-3-ylboronic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate for synthesizing compounds that are challenging to obtain using other boronic acids.

Properties

IUPAC Name

(6-methoxy-4-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO3/c1-5-3-7(12-2)9-4-6(5)8(10)11/h3-4,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWTZURPSVMYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(C=C1C)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10376723
Record name (6-Methoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503184-35-8
Record name B-(6-Methoxy-4-methyl-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503184-35-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Methoxy-4-methylpyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10376723
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-4-methylpyridine-5-boronic acid
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